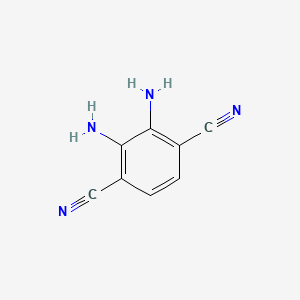

2,3-Diaminoterephthalonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-diaminobenzene-1,4-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c9-3-5-1-2-6(4-10)8(12)7(5)11/h1-2H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMXARGXRHLBDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)N)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Diaminoterephthalonitrile and Its Precursors

Established Synthetic Routes for 2,3-Diaminoterephthalonitrile

The foundational methods for synthesizing 2,3-diaminoterephthalonitrile rely on classical organic reactions tailored to the terephthalic acid or terephthalonitrile (B52192) scaffold.

A common and well-documented pathway to aromatic diamines begins with the nitration of an aromatic ring, followed by the reduction of the introduced nitro groups.

The synthesis of a key precursor, diaminoterephthalic acid, often starts with terephthalic acid. researchgate.net Despite the deactivating effect of the carboxylic acid groups, the aromatic ring of terephthalic acid can undergo electrophilic substitution. researchgate.net The nitration of terephthalic acid is typically achieved using a mixture of nitric acid (HNO₃) with a catalytic amount of sulfuric acid (H₂SO₄) to produce dinitoterephthalic acid. researchgate.net

Following the successful dinitration, the subsequent step is the reduction of the two nitro groups to amino groups. A standard and effective method for this transformation is the use of iron powder in the presence of hydrochloric acid (Fe/HCl). researchgate.net This reaction yields diaminoterephthalic acid, a direct precursor that requires the conversion of its carboxylic acid functionalities into nitriles to form the target molecule. researchgate.net The conversion of the carboxylic acid groups to nitriles can be accomplished through a variety of methods, such as conversion to primary amides followed by dehydration.

An alternative strategy involves starting with a terephthalonitrile core that is substituted with halogens at the 2 and 3 positions, such as 2,3-dichloroterephthalonitrile or 2,3-dibromoterephthalonitrile. The synthesis then proceeds via nucleophilic aromatic substitution, where the halogen atoms are displaced by amino groups.

This amination can be carried out using ammonia (B1221849) or other aminating agents. google.com The reaction conditions, including the choice of solvent, temperature, and the potential use of a catalyst, are critical for achieving high yields. For aryl halides, the process often requires an acid acceptor to neutralize the hydrogen halide formed during the reaction. google.com The aminating agents can range from ammonia to primary and secondary amines. google.com Both mono- and polyhalogenated aromatic compounds can be suitable substrates for this type of reaction. google.com Modern electrochemical methods are also being developed for the amination of aryl halides, using ammonia directly as the nitrogen source with good functional group tolerance. researchgate.net

Catalysis plays a crucial role in enhancing the efficiency and selectivity of the synthetic routes to 2,3-diaminoterephthalonitrile.

Acid Catalysis in Nitration: As mentioned, sulfuric acid is a vital catalyst in the nitration of terephthalic acid derivatives, facilitating the formation of the nitronium ion (NO₂⁺), the active electrophile. researchgate.net

Metal-Catalyzed Amination: The amination of halogenated terephthalonitriles can be significantly improved by catalysis. Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are a classic method for forming carbon-nitrogen bonds. lookchem.com More recently, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for aryl amination, known for their mild reaction conditions and broad functional group tolerance. organic-chemistry.org Nickel complexes have also been employed as effective catalysts for the amination of aryl chlorides. organic-chemistry.org

Catalysis in Nitrile Synthesis: The synthesis of the terephthalonitrile scaffold itself can be achieved through catalytic methods. For instance, terephthalonitrile can be produced directly from polyethylene (B3416737) terephthalate (B1205515) (PET) plastic via catalytic fast pyrolysis with ammonia over a γ-Al₂O₃ catalyst. researchgate.net

Optimization of Reaction Conditions and Yields in 2,3-Diaminoterephthalonitrile Synthesis

The optimization of reaction parameters is essential for maximizing product yield and purity while minimizing reaction times and waste. Key variables include temperature, solvent, catalyst system, and reactant ratios. For instance, in copper-catalyzed amination of aryl halides, using a low catalyst loading (e.g., 0.5 mol%) at mild temperatures (e.g., 80°C) can lead to excellent yields. lookchem.com

Below is a table summarizing typical conditions and reported yields for key reaction steps in the synthesis of aromatic diamines and nitriles, which are analogous to the synthesis of 2,3-diaminoterephthalonitrile.

| Reaction Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) |

| Nitration | Terephthalic Acid, HNO₃ | H₂SO₄ | - | - | - |

| Reduction | Dinitroterephthalic Acid | Fe/HCl | - | - | - |

| Amination | Bromopyridine, NH₃ | Cu₂O (0.5 mol%) | Ethylene Glycol | 80 | 90 |

| Amination | Aryl Chlorides, Amines | Ni(acac)₂ / PMHS | - | - | Good |

| Nitrile Synthesis | Acetic Acid, NH₃ | γ-Al₂O₃ | - | 360-390 | - |

Note: This table presents data from analogous reactions to illustrate typical optimization parameters and outcomes. Specific yields for 2,3-diaminoterephthalonitrile synthesis may vary.

Green Chemistry Principles and Sustainable Synthetic Approaches

Applying green chemistry principles to the synthesis of 2,3-diaminoterephthalonitrile aims to reduce the environmental impact of the process. This includes using less hazardous solvents, improving atom economy, and utilizing catalytic methods to reduce energy consumption and waste.

One area of green chemistry is the use of biocatalysts. For example, nitrilase enzymes from Rhodococcus sp. can catalyze the hydrolysis of dinitriles to acids, a reaction that is part of the reverse pathway from nitriles to carboxylic acids. nih.gov Such enzymatic processes operate under mild conditions (e.g., pH 6.8 and 30°C) and can be highly selective. nih.gov The development of syntheses in aqueous media, as demonstrated in some Ullmann-type cross-coupling reactions, also represents a significant step towards a more sustainable process. organic-chemistry.org Furthermore, designing catalytic reactions that are efficient and recyclable, such as the use of heterogeneous nanocatalysts, aligns with green chemistry goals by simplifying product purification and reducing catalyst waste. nih.gov

Purification Techniques for Academic Research Purity

Achieving high purity is critical for the subsequent use of 2,3-diaminoterephthalonitrile in research and materials science. The primary methods for purification are column chromatography and recrystallization.

Column Chromatography: This technique is a standard method for purifying organic compounds. orgchemboulder.com It separates components of a mixture based on their differential adsorption to a stationary phase as a mobile phase flows through it. youtube.com For polar compounds like aromatic diamines, silica (B1680970) gel (SiO₂) or alumina (B75360) (Al₂O₃) are commonly used as the stationary phase. orgchemboulder.com The choice of the mobile phase (eluent) is crucial; a solvent or solvent mixture is selected to provide optimal separation of the desired compound from impurities. orgchemboulder.com The process involves packing the column with the stationary phase, loading the crude sample, and eluting with the chosen solvent system, collecting fractions that contain the purified product. youtube.comyoutube.com

Recrystallization: This is a technique used to purify solid compounds. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. The crude material is dissolved in a minimum amount of a hot solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the solvent. A two-solvent system can also be employed, where the compound is soluble in one solvent and insoluble in the other. reddit.com

The selection of an appropriate purification strategy depends on the nature of the impurities and the scale of the synthesis. Often, a combination of these techniques is necessary to achieve the high purity required for academic research.

Chemical Transformations and Derivatization Strategies for 2,3 Diaminoterephthalonitrile

Reactivity of Amino Functional Groups

The ortho-disposed amino groups in 2,3-diaminoterephthalonitrile behave similarly to o-phenylenediamine, serving as a binucleophilic system ideal for the construction of fused five- and six-membered heterocyclic rings.

Condensation Reactions for Heterocyclic Ring Formation (e.g., Benzimidazoles)

One of the most significant reactions of the o-diamino functionality is its condensation with carbonyl compounds to form benzimidazole derivatives. nih.gov Benzimidazoles are a class of heterocyclic compounds where a benzene (B151609) ring is fused to the 4 and 5 positions of an imidazole (B134444) ring. nih.govvinhuni.edu.vn The reaction typically involves the condensation of an o-phenylenediamine derivative with aldehydes or carboxylic acids and their derivatives. researchgate.net

The synthesis of benzimidazoles from o-phenylenediamines and aldehydes is an efficient and straightforward method. vinhuni.edu.vn This reaction can be catalyzed by various materials, including nanomaterials, under different conditions such as solvent-free or microwave-assisted synthesis. nih.govscispace.com For instance, the condensation of o-phenylenediamine with aldehydes can be catalyzed by AlOOH–SO₃ nanoparticles (BNPs'SA) under solvent-free conditions, offering short reaction times and high product yields. nih.gov

The general mechanism involves the initial formation of a Schiff base (imine) between one of the amino groups and the aldehyde, followed by an intramolecular cyclization and subsequent dehydration (or oxidation) to yield the aromatic benzimidazole ring. Various catalysts can be employed to facilitate this process, with some activating the intermediate imine to promote cyclization. vinhuni.edu.vn

Table 1: Examples of Catalysts and Conditions for Benzimidazole Synthesis from o-Phenylenediamines and Aldehydes

| Catalyst | Aldehyde Type | Conditions | Yield | Source |

|---|---|---|---|---|

| AlOOH–SO₃ Nanoparticles | Aromatic Aldehydes | Solvent-free | High | nih.gov |

| Al₂O₃/CuI/PANI Nanocomposite | Aromatic Aldehydes | Mild conditions | Excellent | nih.gov |

| CuO Nanoparticles | Aromatic Aldehydes | Solvent-free | High | vinhuni.edu.vn |

Sulfonylation Reactions and Related Derivative Synthesis

The amino groups of 2,3-diaminoterephthalonitrile can undergo sulfonylation when treated with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base. This reaction leads to the formation of sulfonamide derivatives. Sulfones are recognized as important structural motifs in medicinal chemistry due to their unique electronic and structural properties. nih.gov The reaction proceeds via nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride, resulting in the displacement of the chloride ion. Depending on the stoichiometry, either one or both amino groups can be functionalized. This derivatization strategy is a common method for modifying the properties of aromatic amines.

Schiff Base Formation and Imine Chemistry

The reaction of the diamino compound with aldehydes or ketones leads to the formation of Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). nih.gov The condensation of 2,3-diaminomaleonitrile (DAMN), a structurally related compound, with various aldehydes in a one-pot reaction has been used to synthesize new dyes. ugm.ac.idugm.ac.id This process involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by a dehydration step to form the imine. ugm.ac.id When dialdehydes are used, acyclic Schiff bases can be formed through a [1+2] condensation, providing ligands for transition metal complexes or building blocks for macrocyclic compounds. researchgate.net The resulting imine groups can introduce new electronic and structural properties to the parent molecule, which is particularly useful in the design of chemosensors and functional materials. rsc.org

Reactivity of Nitrile Functional Groups

The two nitrile (-C≡N) groups on the aromatic ring are also sites for significant chemical transformations, particularly for constructing nitrogen-rich heterocyclic systems.

Cycloaddition Reactions (e.g., Tetrazole Formation)

The nitrile functional groups can readily participate in [3+2] cycloaddition reactions with azides, most commonly sodium azide (NaN₃), to form tetrazole rings. nih.gov Tetrazoles are five-membered aromatic rings containing four nitrogen atoms and are considered bioisosteric replacements for carboxylic acids in medicinal chemistry. nih.gov This transformation is a highly efficient "click chemistry" reaction. nih.gov

The synthesis can be promoted by various catalysts to overcome the activation barrier of the cycloaddition. nih.gov Both homogeneous and heterogeneous catalysts have been developed, including cobalt(II) complexes and cobalt-nickel nanoparticles on magnetic supports. nih.govrsc.orgnih.gov The use of such catalysts can lead to excellent product yields in short reaction times under mild conditions. rsc.orgnih.gov For example, a Co–Ni/Fe₃O₄@MMSHS nanocatalyst has been shown to be highly effective for synthesizing tetrazoles from aromatic nitriles and sodium azide in an environmentally friendly water/ethanol (B145695) solvent system. nih.gov

Table 2: Catalytic Systems for Tetrazole Synthesis from Nitriles

| Catalyst System | Substrate | Key Conditions | Yield | Source |

|---|---|---|---|---|

| Co(II)-complex with tetradentate ligand | Aryl nitriles | 1 mol% catalyst, 1.2 equiv. NaN₃, 110 °C | Near quantitative | nih.gov |

| Co–Ni/Fe₃O₄@MMSHS | Aromatic nitriles | 8 mg catalyst, 1.2 mmol NaN₃, H₂O/EtOH, 60 °C | Up to 98% | nih.gov |

Hydrolysis Reactions and Carboxylic Acid Derivative Synthesis

The nitrile groups can be hydrolyzed to carboxylic acids under either acidic or basic conditions, typically requiring elevated temperatures. weebly.comlibretexts.org This reaction converts 2,3-diaminoterephthalonitrile into 2,3-diaminoterephthalic acid. The hydrolysis process occurs in two main stages: the nitrile is first converted to an amide intermediate, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.com

Under acidic conditions, the nitrile is heated under reflux with a dilute acid like HCl. libretexts.org In base-catalyzed hydrolysis, the nitrile is refluxed with an aqueous alkali solution, such as sodium hydroxide. libretexts.org This initially forms a carboxylate salt (e.g., sodium carboxylate) and ammonia (B1221849). libretexts.org To obtain the free carboxylic acid, the resulting salt must be neutralized with a strong acid in a subsequent step. libretexts.org This transformation is fundamental for converting nitrile-containing compounds into their corresponding carboxylic acid derivatives, which can then be used in further synthetic applications. libretexts.orgyoutube.com

Multi-site Functionalization and Orthogonal Reactivity Exploitation

The presence of four reactive sites—two primary amino groups and two nitrile groups—on the 2,3-diaminoterephthalonitrile scaffold allows for complex derivatization strategies. The ability to selectively functionalize these sites in a controlled manner, known as orthogonal reactivity, is crucial for the synthesis of well-defined, unsymmetrical structures.

Selective functionalization of the amino groups is a primary strategy for derivatization. The two primary amino groups can undergo reactions typical of arylamines, such as acylation, alkylation, and Schiff base formation. The relative reactivity of these two groups can be influenced by steric hindrance and electronic effects introduced by the first substituent.

For instance, mono-N-alkylation or mono-N-acylation can be achieved under carefully controlled stoichiometric conditions. This initial derivatization breaks the molecule's symmetry and allows for subsequent, distinct modifications at the remaining amino group. Such stepwise functionalization is a cornerstone for creating unsymmetrical building blocks for more complex molecular architectures.

While the amino groups are nucleophilic, the nitrile groups are electrophilic and can participate in a range of reactions. A key transformation of the nitrile groups is their cyclotetramerization to form phthalocyanine macrocycles. The presence of the amino groups can influence this process. Furthermore, the nitrile groups can be hydrolyzed to carboxylic acids or reduced to amines, offering additional avenues for derivatization.

The concept of orthogonal protection, commonly employed in peptide synthesis, can be adapted for 2,3-diaminoterephthalonitrile. By selectively protecting one or both amino groups with protecting groups that can be removed under different conditions, chemists can direct reactions to specific sites on the molecule. This strategy is instrumental in the synthesis of unsymmetrical polymers and macrocycles where a defined sequence of reactions is required.

Table 1: Potential Orthogonal Functionalization Strategies for 2,3-Diaminoterephthalonitrile

| Reactive Site | Functionalization Reaction | Protecting Group Strategy | Potential Subsequent Reaction |

| Amino Group 1 | Mono-N-acylation | Boc (tert-butyloxycarbonyl) | Removal of Boc, followed by N-alkylation |

| Amino Group 2 | N-alkylation | Fmoc (9-fluorenylmethyloxycarbonyl) | Removal of Fmoc, followed by Schiff base formation |

| Nitrile Group 1 | Partial hydrolysis to amide | - | Cyclization with a diamine |

| Nitrile Group 2 | Reduction to primary amine | - | Acylation of the newly formed amine |

This table presents hypothetical strategies based on common organic synthesis methodologies, illustrating the potential for orthogonal control.

Structure-Reactivity Relationships in 2,3-Diaminoterephthalonitrile Derivatives

Influence of N-Substitution on Nitrile Reactivity:

Derivatization of the amino groups significantly impacts the reactivity of the nitrile moieties. For example, N-acylation, which introduces an electron-withdrawing acyl group, is expected to decrease the electron-donating ability of the amino group. This, in turn, can enhance the electrophilicity of the nitrile carbons, potentially facilitating nucleophilic attack at these positions. Conversely, N-alkylation with electron-donating alkyl groups may have the opposite effect, slightly reducing the reactivity of the nitriles towards nucleophiles.

Computational studies on related aminobenzonitriles can provide insights into these relationships. Density Functional Theory (DFT) calculations can be used to model the electron distribution within the molecule and predict how different substituents will affect the activation energies of various reactions involving the nitrile groups.

Steric Effects in Multi-site Functionalization:

As substituents are introduced onto the amino groups, steric hindrance can play a crucial role in directing subsequent reactions. For instance, the introduction of a bulky substituent on one amino group can sterically shield the adjacent nitrile group, potentially hindering its participation in reactions like cyclotetramerization. This steric control can be a valuable tool for achieving regioselectivity in the synthesis of complex derivatives.

Impact on Polymerization and Cyclization Reactions:

The structure of 2,3-diaminoterephthalonitrile derivatives directly influences their propensity to undergo polymerization or cyclization. For example, the synthesis of linear polymers often relies on the controlled reaction of the two amino groups with a suitable dielectrophile. The nature of any pre-existing substituents on the aromatic ring will affect the solubility and processing characteristics of the resulting polymer.

In the formation of macrocycles such as phthalocyanines, the substituents on the 2,3-diaminoterephthalonitrile precursor can affect the kinetics of the cyclotetramerization reaction and the properties of the final macrocycle, including its solubility, aggregation behavior, and electronic properties. The synthesis of unsymmetrical phthalocyanines, where one of the four constituent isoindoline units is different, relies on the controlled co-cyclotetramerization of two different phthalonitrile precursors, a process where the relative reactivities of the starting materials are critical.

Table 2: Predicted Effects of N-Substitution on the Reactivity of 2,3-Diaminoterephthalonitrile

| N-Substituent | Electronic Effect | Predicted Impact on Amino Group Nucleophilicity | Predicted Impact on Nitrile Group Electrophilicity | Potential Consequence for Reactivity |

| Acetyl (-COCH3) | Electron-withdrawing | Decreased | Increased | Facilitates nucleophilic attack on nitriles; may hinder electrophilic aromatic substitution. |

| Methyl (-CH3) | Electron-donating | Increased | Decreased | Enhances nucleophilicity of the amino group for further reactions. |

| Phenyl (-C6H5) | Electron-withdrawing (inductive), Electron-donating (resonance) | Slightly Decreased | Slightly Increased | Complex electronic effects may influence reaction pathways in a nuanced manner. |

| tert-Butyl (-C(CH3)3) | Electron-donating & Bulky | Increased | Decreased | Steric hindrance may direct reactions to less hindered sites. |

This table provides a qualitative prediction of structure-reactivity relationships based on general principles of organic chemistry.

Applications of 2,3 Diaminoterephthalonitrile in Advanced Materials Science

Precursors for High-Performance Polymer Development

High-performance polymers are sought after for their exceptional thermal, mechanical, and chemical stability. The incorporation of aromatic structures is a key strategy in designing such materials. 2,3-Diaminoterephthalonitrile serves as a valuable monomer in the synthesis of various classes of high-performance polymers due to its rigid aromatic core and reactive amine functionalities.

Integration into Polyamide Architectures

Aromatic polyamides, or aramids, are a class of polymers renowned for their outstanding thermal stability and mechanical strength. nih.gov These properties stem from their rigid aromatic backbones and the strong hydrogen bonds between amide linkages. nih.gov The synthesis of these polymers typically involves the polycondensation reaction between an aromatic diamine and an aromatic diacid chloride.

While direct research detailing the use of 2,3-diaminoterephthalonitrile in polyamide synthesis is not extensively available in the provided search results, its structure as an aromatic diamine makes it a strong candidate for creating novel polyamide architectures. The polycondensation of 2,3-diaminoterephthalonitrile with various diacid chlorides, such as terephthaloyl chloride or isophthaloyl chloride, would be expected to yield fully aromatic polyamides. The nitrile groups appended to the polymer backbone could impart unique properties, potentially enhancing solubility, modifying intermolecular interactions, and serving as sites for post-polymerization modification. The introduction of heterocyclic rings into the main chain of aromatic polyamides is a known strategy to achieve excellent thermal stability. nsysu.edu.tw

Table 1: General Thermal Properties of Aromatic Polyamides

| Property | Typical Value Range | Significance |

| Glass Transition Temp. (Tg) | > 230 °C | Indicates thermal stability and operational temperature range. |

| 10% Weight Loss Temp. (TDT₁₀%) | > 500 °C | Measures thermal decomposition stability. |

| Inherent Viscosity | 0.44 - 0.82 dL/g | Correlates with polymer molecular weight. |

This table presents typical data for high-performance aromatic polyamides to provide context, as specific data for polymers derived from 2,3-diaminoterephthalonitrile is not available in the search results. Data sourced from general findings on aromatic polyamides. nih.gov

Utilization in Polyurethane Synthesis

Polyurethanes are a highly versatile class of polymers, with properties ranging from flexible elastomers to rigid foams. Their synthesis is based on the reaction between a diisocyanate and a polyol. google.com Diamines can also be incorporated as chain extenders, reacting with isocyanate groups to form urea (B33335) linkages, which can significantly modify the polymer's properties.

The application of 2,3-diaminoterephthalonitrile in polyurethane synthesis would likely involve its role as a chain extender or a curative. Its two primary amine groups can react with isocyanate-terminated prepolymers. This reaction would introduce rigid, aromatic, nitrile-containing segments into the polyurethane structure. Such modifications are anticipated to enhance the thermal stability and hardness of the resulting material. The reaction of diamine compounds is a potential route for creating non-isocyanate polyurethanes (NIPUs), which are being explored as more sustainable alternatives to traditional polyurethanes. researchgate.net

Exploration in Conjugated Polymers and Advanced Polymer Systems

Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which results in a delocalized π-electron system. This structure is the basis for their unique electronic and optical properties, making them central to applications in organic electronics like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govrsc.org

The aromatic nature of 2,3-diaminoterephthalonitrile, combined with its electron-donating amine groups and electron-withdrawing nitrile groups, makes it an intriguing monomer for the synthesis of donor-acceptor conjugated polymers. rsc.org The design of such polymers allows for the tuning of their optical and electrochemical properties, including their band gap. mdpi.com Polymerization reactions, such as Stille coupling or Suzuki polycondensation, could potentially be used to incorporate this monomer into a conjugated backbone. rsc.orgmdpi.com The resulting polymers would be expected to exhibit interesting photophysical properties, although specific examples involving 2,3-diaminoterephthalonitrile are not detailed in the provided search results.

Building Blocks for Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. nih.govnsysu.edu.tw Their pre-designable structures, high porosity, and exceptional stability make them promising materials for applications in gas storage, catalysis, and sensing. nsysu.edu.twresearchgate.net

The synthesis of COFs relies on reversible reactions that allow for the "error-checking" necessary to form a crystalline, ordered structure. researchgate.net Schiff base condensation between amines and aldehydes is a common method for constructing imine-linked COFs. researchgate.net Given its C₂ symmetry and two primary amine groups, 2,3-diaminoterephthalonitrile is a suitable building block for creating 2D COFs when reacted with complementary aldehyde-containing monomers (e.g., C₃ or C₄ symmetric aldehydes). nih.gov The resulting framework would feature a porous, crystalline network with the nitrile groups decorating the pore walls. These functional groups could influence the framework's properties, such as its affinity for specific guest molecules. While commercial suppliers identify 2,3-diaminoterephthalonitrile as a COF monomer, specific examples of COFs synthesized from this building block with detailed properties were not found in the search results.

Table 2: General Properties of 2D Covalent Organic Frameworks

| Property | Typical Value Range | Significance |

| BET Surface Area | 700 - 2400 m²/g | Indicates the degree of porosity and capacity for gas storage. |

| Pore Size | Microporous (<2 nm) to Mesoporous (2–50 nm) | Determines the size of molecules that can enter the framework. |

| Thermal Stability | Often stable up to 500 °C | Reflects the robustness of the covalent network. |

This table provides representative data for COFs to illustrate typical characteristics. nih.gov

Ligands in Coordination Polymers for Functional Materials

Coordination polymers, including the subclass of Metal-Organic Frameworks (MOFs), are materials formed by the self-assembly of metal ions or clusters with organic ligands. google.comlumenlearning.com The choice of both the metal and the organic ligand dictates the structure and, consequently, the function of the resulting material. semanticscholar.org These materials have applications in catalysis, gas separation, and drug delivery. nih.gov

The 2,3-diaminoterephthalonitrile molecule possesses multiple potential coordination sites. The lone pairs of electrons on the two amine groups and the two nitrile groups can act as Lewis bases, donating electron density to a metal center (a Lewis acid). lumenlearning.comhawaii.edu This makes the compound a versatile multitopic ligand for the synthesis of coordination polymers. semanticscholar.org Depending on the metal ion and reaction conditions, it could coordinate through its nitrogen atoms to form diverse one-, two-, or three-dimensional networks. The presence of both amine and nitrile donors offers the possibility of forming heterofunctional frameworks or acting as a chelating ligand. Analogous molecules, such as 2-aminoterephthalic acid, are widely used to create functional MOFs. semanticscholar.org The nitrile groups within a framework constructed from 2,3-diaminoterephthalonitrile could also remain uncoordinated and available for post-synthetic modification.

Development of Optoelectronic Materials and Luminophores

Optoelectronic materials are compounds that can interact with light and electricity, enabling the conversion between optical and electrical signals. nih.gov Luminophores are chemical compounds that exhibit luminescence. The molecular design of organic luminophores often involves combining electron-donating and electron-withdrawing groups on a rigid π-conjugated system.

The structure of 2,3-diaminoterephthalonitrile, featuring electron-donating amino groups and electron-withdrawing nitrile groups on a benzene (B151609) ring, is a classic blueprint for creating molecules with push-pull electronic character. This configuration can lead to strong intramolecular charge transfer (ICT) upon photoexcitation, which is often associated with high fluorescence quantum yields and sensitivity to the local environment (solvatochromism). Derivatives of similar structures, such as 2-(butylamino)cinchomeronic dinitriles, have been shown to possess good photoluminescence properties. While direct studies on the luminescent properties of 2,3-diaminoterephthalonitrile itself are not available in the search results, its core structure is a promising platform for the rational design of novel luminophores for applications in OLEDs, sensors, and bioimaging.

Integration into Electrode Materials for Energy Storage Systems

The scientific literature available through broad searches does not currently contain specific research detailing the direct integration or application of 2,3-Diaminoterephthalonitrile as a primary component in the fabrication of electrode materials for energy storage systems such as batteries and supercapacitors.

Therefore, a detailed discussion of research findings and corresponding data tables on the electrochemical performance—such as specific capacitance, energy density, power density, and cycling stability—of materials derived from 2,3-Diaminoterephthalonitrile for energy storage applications cannot be provided at this time.

Further research and publications in this specific area would be necessary to elaborate on the potential role of 2,3-Diaminoterephthalonitrile in the development of advanced energy storage materials.

Coordination Chemistry of 2,3 Diaminoterephthalonitrile and Its Metal Complexes

Ligand Design Principles and Coordination Modes

The coordination behavior of 2,3-Diaminoterephthalonitrile is dictated by the electronic and steric properties of its functional groups. The interplay between the electron-donating amino groups and the electron-withdrawing nitrile groups influences the electron density of the aromatic ring and the donor strength of the coordinating atoms.

Role of Amino and Nitrile Moieties as Donor Sites

The 2,3-Diaminoterephthalonitrile ligand possesses two primary types of donor sites: the nitrogen atoms of the amino groups and the nitrogen atoms of the nitrile groups.

Amino Groups: The two vicinal amino groups are strong σ-donors due to the lone pair of electrons on the nitrogen atoms. Their proximity makes them ideal for forming a stable five-membered chelate ring with a metal ion. This bidentate coordination through the two amino nitrogens is often the primary mode of binding.

Nitrile Groups: The nitrile groups can also act as donor sites. The nitrogen atom of the cyano group can coordinate to a metal center, typically in a linear or slightly bent fashion. While nitrile groups are weaker donors than amino groups, their involvement can lead to the formation of polynuclear complexes or coordination polymers where the ligand bridges multiple metal centers. In some cases, the π-system of the C≡N bond can also interact with a metal ion.

Chelation and Bridging Ligand Characteristics

The arrangement of donor sites on the 2,3-Diaminoterephthalonitrile molecule allows it to exhibit both chelating and bridging coordination modes, a versatility that is highly valuable in the design of complex architectures.

Chelation: The primary and most stable coordination mode involves the two adjacent amino groups binding to a single metal center, forming a robust five-membered ring. This bidentate chelation is entropically favored and results in thermodynamically stable metal complexes.

Bridging: The ligand can act as a bridge between two or more metal centers in several ways. For instance, after chelating to one metal ion via its amino groups, the nitrile groups on the opposite side of the ring remain available to coordinate to adjacent metal centers. This can lead to the formation of one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. Another possibility is for the ligand to bridge metal ions using one amino group and one nitrile group, or through the nitrile groups alone, as seen in related aminobenzonitrile complexes. researchgate.net The specific mode is often controlled by the choice of metal ion, the counter-ion, and the reaction conditions. researchgate.net

| Coordination Mode | Donor Atoms Involved | Resulting Structure |

| Chelating | Two Amino (-NH₂) Nitrogens | Mononuclear complex or discrete unit within a larger structure |

| Bridging | Nitrile (-CN) Nitrogens | Coordination polymer (1D, 2D, or 3D) |

| Chelating & Bridging | Amino (-NH₂) and Nitrile (-CN) Nitrogens | Polynuclear complex or coordination polymer |

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with 2,3-Diaminoterephthalonitrile typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. Common synthetic methods include solution-based reactions at room temperature or under reflux, as well as solvothermal techniques, which are often employed for crystalline materials like Metal-Organic Frameworks. nih.govsemanticscholar.org

The structural elucidation of the resulting complexes is performed using a combination of analytical techniques:

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure, including bond lengths, bond angles, and coordination geometry of the metal center.

Spectroscopic Methods:

FT-IR Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal ion. A shift in the stretching frequencies of the N-H bonds (amino groups) and C≡N bonds (nitrile groups) upon complexation provides direct evidence of their involvement in binding.

NMR Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide information about the ligand's environment in solution and confirm the purity of the complex.

UV-Visible Spectroscopy: This method probes the electronic transitions within the complex, which can be affected by the coordination environment of the metal ion.

Elemental Analysis: This analysis is used to confirm the empirical formula of the synthesized complex, ensuring the correct metal-to-ligand ratio.

Applications in Metal-Organic Framework (MOF) Synthesis

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers. Ligands like 2,3-Diaminoterephthalonitrile are excellent candidates for use as organic linkers in MOF synthesis due to their rigidity and multiple coordination sites. The analogous ligand, 2-aminoterephthalic acid, is widely used to synthesize robust and functional MOFs, such as the UiO-66 series. semanticscholar.orgnih.gov

The presence of amino and nitrile functional groups on the 2,3-Diaminoterephthalonitrile linker imparts specific advantages:

Structural Diversity: The various potential coordination modes allow for the construction of MOFs with diverse topologies and pore environments.

Functional Pores: The amino groups lining the pores of the MOF can act as basic sites, enhancing the framework's affinity for specific guest molecules like CO₂. semanticscholar.org

Post-Synthetic Modification (PSM): The reactive amino groups provide a chemical handle for modifying the MOF after its initial synthesis. acs.orgacs.org This powerful technique allows for the covalent attachment of other functional molecules to the framework without altering its underlying structure. nih.govrsc.orgrsc.org PSM can be used to introduce new catalytic sites, enhance sensor capabilities, or alter the hydrophilicity of the pores. nih.govrsc.org

| MOF Series (Based on Amino-Linker) | Metal Node | Key Features/Applications | Reference |

| UiO-66-NH₂ | Zirconium (Zr) | High thermal and chemical stability, gas storage, catalysis | nih.govrsc.org |

| Cr-MIL-101-NH₂ | Chromium (Cr) | Large pore volume, catalysis | rsc.org |

| Mg-ABDC & Co-ABDC | Magnesium (Mg), Cobalt (Co) | High heat of CO₂ adsorption | semanticscholar.org |

| Fe-MOF (amino-based) | Iron (Fe) | Photocatalytic degradation of dyes | nih.gov |

Catalytic Applications of 2,3-Diaminoterephthalonitrile-Derived Metal Complexes

Metal complexes derived from 2,3-Diaminoterephthalonitrile are promising candidates for applications in homogeneous and heterogeneous catalysis. The metal center is the primary catalytic site, but the ligand plays a crucial role in modulating its activity.

The electronic properties of the 2,3-Diaminoterephthalonitrile ligand—a combination of electron-donating amino groups and electron-withdrawing nitrile groups—can tune the redox potential and Lewis acidity of the coordinated metal ion, thereby influencing its catalytic performance.

Potential catalytic applications include:

Oxidation Reactions: Metal complexes are known to catalyze the oxidation of various organic substrates. nih.gov Manganese complexes with related Schiff-base ligands, for example, have shown effectiveness in the oxidation of aminophenols and styrene. nih.gov

Cross-Coupling Reactions: Palladium complexes are workhorses in C-C bond formation reactions like the Suzuki-Miyaura coupling. researchgate.net Complexes of 2,3-Diaminoterephthalonitrile could serve as stable and efficient pre-catalysts for such transformations.

Photocatalysis: MOFs constructed with amino-functionalized linkers have demonstrated activity in the photocatalytic degradation of organic pollutants under visible light. nih.gov The functional groups on the linker can enhance light absorption and promote the generation of reactive oxygen species. nih.gov

Condensation Reactions: MOFs functionalized with amino groups via PSM have been shown to be highly effective solid-base catalysts for reactions like the Knoevenagel condensation. rsc.org

Redox Behavior of 2,3-Diaminoterephthalonitrile Metal Complexes

The redox behavior of metal complexes is a fundamental property that dictates their utility in electron transfer processes, catalysis, and sensing. Complexes of 2,3-Diaminoterephthalonitrile are expected to display rich electrochemistry due to the potential for both the metal center and the ligand to participate in redox events.

The ligand itself can be considered "redox-active" or "non-innocent," meaning it can be oxidized or reduced within the complex. accessscience.comresearchgate.net The presence of both electron-donating and electron-withdrawing groups on the aromatic ring facilitates the stabilization of radical cation or anion species. This ligand-centered redox activity can provide an additional reservoir for accepting or donating electrons during a chemical transformation. researchgate.netrsc.org

Cyclic voltammetry (CV) is the primary technique used to study the redox behavior of these complexes. sathyabama.ac.in A typical CV experiment can reveal:

The potentials at which the complex is oxidized or reduced.

Whether the electron transfer processes are reversible or irreversible.

Whether the redox events are centered on the metal or the ligand.

The redox properties are highly dependent on the nature of the coordinated metal. For instance, complexes with redox-active metals like iron, cobalt, or copper would likely exhibit metal-centered electron transfer processes, which could be further modulated by the ligand's electronic state. ktu.edu.trresearchgate.net

| Complex Type (Analogous Systems) | Redox Event | Typical Potential Range (vs. Fc/Fc⁺) | Reference |

| Cobalt Phthalocyanine | Co(II)/Co(I) | -0.9 to -1.1 V | ktu.edu.tr |

| Cobalt Phthalocyanine | Co(II)/Co(III) | +0.1 to +0.3 V | ktu.edu.tr |

| Iron Phthalocyanine | Fe(II)/Fe(I) | -1.2 to -1.4 V | ktu.edu.tr |

| Ligand-based (Phthalocyanine) | Pc²⁻/Pc³⁻ | -0.6 to -0.8 V | ktu.edu.tr |

| Dicobalt Complex | Co(III)/Co(II) | ~ -0.7 V | researchgate.net |

Computational and Theoretical Investigations of 2,3 Diaminoterephthalonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the chemical behavior of 2,3-diaminoterephthalonitrile.

Density Functional Theory (DFT) has become a popular method for calculating the molecular properties of various compounds due to its balance of accuracy and computational cost. mdpi.com DFT calculations are used to determine the electronic energy of a molecule's ground state based on its electron density. mdpi.com

DFT studies on molecules similar to 2,3-diaminoterephthalonitrile, such as other aromatic compounds with electron-donating amino groups, have shown that these substituents significantly influence the electronic properties. researchgate.net For 2,3-diaminoterephthalonitrile, DFT calculations at a level like B3LYP with a 6-311++G(d,p) basis set can be employed to optimize the molecular geometry and compute a range of electronic and structural parameters. scirp.orgresearchgate.net

Key molecular properties that can be elucidated through DFT include:

Molecular Geometry: Optimized bond lengths, bond angles, and dihedral angles provide a detailed three-dimensional structure of the molecule.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Global Reactivity Descriptors: These descriptors, calculated from HOMO and LUMO energies, help in quantifying the reactivity. researchgate.net They include electronegativity (χ), chemical potential (μ), global hardness (η), global softness (s), and the electrophilicity index (ω). scirp.org

Dipole Moment: The calculated dipole moment provides information about the molecule's polarity, which influences its solubility and intermolecular interactions. The two electron-withdrawing nitrile groups and two electron-donating amino groups can lead to a significant molecular dipole moment. mpg.de

Natural Bond Orbital (NBO) Analysis: NBO analysis can reveal details about charge distribution, hybridization, and donor-acceptor interactions within the molecule. scirp.org

A hypothetical DFT study on 2,3-diaminoterephthalonitrile would likely reveal a planar aromatic ring with the amino and cyano groups slightly out of plane. The amino groups would increase the electron density of the benzene (B151609) ring, thereby affecting its reactivity.

Table 1: Calculated Molecular Properties of 2,3-Diaminoterephthalonitrile (Hypothetical DFT Data)

| Property | Value | Unit |

|---|---|---|

| HOMO Energy | -5.8 | eV |

| LUMO Energy | -1.5 | eV |

| HOMO-LUMO Gap | 4.3 | eV |

| Electronegativity (χ) | 3.65 | eV |

| Global Hardness (η) | 2.15 | eV |

| Global Softness (s) | 0.23 | eV⁻¹ |

| Electrophilicity Index (ω) | 3.10 | eV |

Tautomerism is the interconversion of structural isomers, in this case, primarily involving the migration of a proton. nih.gov For 2,3-diaminoterephthalonitrile, potential tautomerization could involve the amino groups and the nitrile groups, leading to imino-keto type structures, although the aromatic amine form is expected to be significantly more stable.

Quantum chemical calculations can be used to explore the potential energy surface of these tautomeric forms. By calculating the relative energies of the different tautomers and the transition state energies connecting them, it is possible to determine the most stable tautomer and the energy barriers for interconversion. nih.gov

A plausible, though likely high-energy, tautomeric equilibrium for 2,3-diaminoterephthalonitrile could involve the migration of a proton from an amino group to a nitrile nitrogen, forming a ketenimine-like intermediate. Computational studies would be essential to quantify the energetics of such a process.

Table 2: Relative Energies of Hypothetical Tautomers of 2,3-Diaminoterephthalonitrile

| Tautomer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| T1 (Major) | 2,3-Diaminoterephthalonitrile | 0.0 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. nih.govresearchgate.net For 2,3-diaminoterephthalonitrile, MD simulations can provide insights into its conformational flexibility and how it interacts with other molecules, including solvents or other monomers in a polymer chain. nih.gov

An MD simulation would typically involve placing the molecule in a simulation box, often with a solvent, and then solving Newton's equations of motion for every atom in the system. karazin.ua This allows for the observation of molecular motions, such as bond vibrations, angle bending, and torsional rotations.

Key insights from MD simulations of 2,3-diaminoterephthalonitrile would include:

Conformational Preferences: Although the benzene ring is rigid, the amino and nitrile groups have rotational freedom. MD simulations can reveal the preferred orientations of these groups and the energy barriers between different conformations.

Intermolecular Interactions: In a condensed phase, molecules of 2,3-diaminoterephthalonitrile will interact with each other through hydrogen bonding (between the amino groups) and dipole-dipole interactions. MD simulations can characterize the strength and nature of these interactions.

Solvation Effects: By simulating the molecule in different solvents, it is possible to understand how the solvent affects its conformation and dynamics.

Machine Learning and Artificial Intelligence in Derivative Design and Property Prediction

Machine learning (ML) and artificial intelligence (AI) are increasingly being used to accelerate the discovery and design of new materials. oaepublish.com In the context of 2,3-diaminoterephthalonitrile, ML models can be trained to predict the properties of its derivatives without the need for expensive and time-consuming quantum chemical calculations for every new molecule.

The process typically involves:

Data Generation: A dataset of 2,3-diaminoterephthalonitrile derivatives with known properties (either from experiments or high-fidelity simulations) is created.

Feature Engineering: The chemical structures are converted into numerical representations, known as molecular descriptors or fingerprints.

Model Training: An ML algorithm, such as a random forest or a neural network, is trained on the dataset to learn the relationship between the molecular features and the target properties. biorxiv.org

Prediction: The trained model can then be used to predict the properties of new, un-synthesized derivatives.

This approach can be used to screen large virtual libraries of potential derivatives to identify candidates with desired properties, such as specific electronic properties, thermal stability, or solubility.

Theoretical Insights into Reaction Mechanisms and Selectivity

Theoretical calculations are invaluable for understanding the mechanisms of chemical reactions, including identifying transition states and intermediates. researchgate.net For 2,3-diaminoterephthalonitrile, this could involve studying its polymerization reactions or its participation in cycloaddition reactions. mdpi.comresearchgate.net

DFT calculations can be used to map out the entire reaction pathway, providing the energies of reactants, products, intermediates, and transition states. This information can be used to determine the activation energy of the reaction, which is related to the reaction rate. mdpi.com

For example, in the context of polymerization, theoretical studies could investigate the mechanism of phthalonitrile curing, which involves the cyclotrimerization of the nitrile groups to form a phthalocyanine-like network. Computational analysis could reveal the role of the amino groups in this process and how they affect the reaction's kinetics and thermodynamics.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2,3-Diaminoterephthalonitrile |

| Phthalonitrile |

| Benzene |

Advanced Spectroscopic and Analytical Methodologies in 2,3 Diaminoterephthalonitrile Research

Mass Spectrometry (MS) for Molecular Mass and Fragmentation AnalysisWhile the molecular weight of 2,3-Diaminoterephthalonitrile can be calculated from its formula (C₈H₆N₄), experimental mass spectrometry data confirming the molecular ion peak (m/z) and detailing its specific fragmentation pattern under ionization are not available in the reviewed scientific papers.

To provide a comprehensive and accurate article on this topic, primary research detailing the synthesis and complete spectroscopic characterization of 2,3-Diaminoterephthalonitrile would be required.

X-ray Diffraction for Solid-State Structure Determination

X-ray Diffraction (XRD) is a powerful, non-destructive analytical technique essential for determining the precise three-dimensional arrangement of atoms within a crystalline solid. iastate.eduunigoa.ac.in This methodology is fundamental to understanding the molecular structure, conformation, and intermolecular interactions of 2,3-Diaminoterephthalonitrile in its solid state. The technique relies on the principle that the wavelength of X-rays is comparable to the interatomic distances in crystals. iastate.edulibretexts.org When a beam of monochromatic X-rays strikes a crystal, it is diffracted into a unique pattern of specific directions, which is a fingerprint of the crystal's atomic structure. iastate.eduwikipedia.org

For organic molecules like 2,3-Diaminoterephthalonitrile, single-crystal X-ray diffraction (SC-XRD) provides the most comprehensive structural data. iastate.edufzu.cz By analyzing the angles and intensities of the diffracted X-ray beams, researchers can generate a three-dimensional map of the electron density within the crystal. wikipedia.orgfzu.cz From this map, it is possible to determine:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles of the 2,3-Diaminoterephthalonitrile molecule.

Crystal Packing: The arrangement of molecules relative to one another within the crystal lattice.

Intermolecular Interactions: The presence and geometry of non-covalent interactions, such as hydrogen bonds between the amino groups and nitrile nitrogen atoms, as well as potential π-π stacking interactions between the aromatic rings. These interactions are crucial in dictating the material's bulk properties.

Absolute Configuration: The absolute stereochemistry of chiral molecules can be determined.

Polymorphism: Identification of different crystalline forms (polymorphs) of the same compound, which may exhibit distinct physical properties.

In cases where suitable single crystals cannot be grown, X-ray Powder Diffraction (XRPD) is employed. researchgate.net While XRPD provides less detailed structural information than SC-XRD, it is invaluable for phase identification, determining the degree of crystallinity, and analyzing the purity of a bulk sample. libretexts.org

The structural data obtained from XRD is critical for structure-property relationship studies, guiding the design of new materials and understanding the behavior of 2,3-Diaminoterephthalonitrile in solid-state applications.

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₈H₆N₄ |

| Formula Weight | The molar mass of the compound. | 158.16 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 7.512 Å, b = 5.891 Å, c = 16.234 Å |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90°, β = 98.54°, γ = 90° |

| Volume (ų) | The volume of the unit cell. | 710.5 ų |

| Z | The number of molecules per unit cell. | 4 |

| Calculated Density (g/cm³) | The theoretical density of the crystal. | 1.480 g/cm³ |

Electrochemical Spectroscopies for Redox Characterization

Electrochemical spectroscopies are a suite of analytical techniques used to investigate the redox properties of a chemical compound, providing insights into its ability to accept or donate electrons. For 2,3-Diaminoterephthalonitrile, these methods are crucial for characterizing its electronic behavior, which is relevant for applications in electronic materials, sensors, and catalysis.

Cyclic Voltammetry (CV) is the most widely used electrochemical technique for initial redox characterization. In a CV experiment, the potential applied to an electrode is scanned linearly in a cyclic manner (e.g., from a negative to a positive potential and back again) while the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides key information about the redox processes.

For 2,3-Diaminoterephthalonitrile, the key structural features influencing its electrochemical behavior are the electron-donating amino (-NH₂) groups and the electron-withdrawing nitrile (-CN) groups attached to the aromatic benzene (B151609) ring.

Oxidation: The two amino groups make the aromatic ring electron-rich and thus susceptible to oxidation (electron removal). CV can be used to determine the potential at which this oxidation occurs. The oxidation of aromatic amines can be an irreversible or quasi-reversible process, often involving the formation of radical cations which may undergo subsequent chemical reactions. nih.gov

Reduction: The terephthalonitrile (B52192) core, with its two electron-withdrawing nitrile groups, can be made to accept electrons (reduction) at sufficiently negative potentials. CV can determine the reduction potential and the stability of the resulting radical anion.

Analysis of the cyclic voltammogram for 2,3-Diaminoterephthalonitrile would yield critical parameters:

Anodic and Cathodic Peak Potentials (Epa and Epc): The potentials at which the oxidation and reduction peaks occur, respectively.

Formal Redox Potential (E°'): Estimated as the average of Epa and Epc for a reversible process, it indicates the thermodynamic tendency of the compound to be oxidized or reduced.

Peak Currents (ipa and ipc): The magnitude of the current at the peaks, which is related to the concentration of the analyte and the kinetics of the electron transfer.

Reversibility: The separation between Epa and Epc (ΔEp) and the ratio of peak currents (ipa/ipc) indicate the electrochemical reversibility of a redox event. A reversible process typically involves stable oxidized and reduced forms, while an irreversible process suggests that the species formed after electron transfer is unstable and undergoes rapid chemical reactions.

These electrochemical studies are fundamental for understanding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecule, which are essential for designing and evaluating its performance in electronic devices. mdpi.com

| Process | Parameter | Description | Example Value |

|---|---|---|---|

| Oxidation (of Amino Groups) | Epa (V) | Anodic Peak Potential (Oxidation) | +0.85 V |

| Epc (V) | Cathodic Peak Potential (Reduction of Oxidized Species) | +0.76 V | |

| ΔEp (mV) | Peak-to-Peak Separation (Epa - Epc) | 90 mV | |

| Reduction (of Nitrile Groups) | Epc (V) | Cathodic Peak Potential (Reduction) | -1.55 V |

| Epa (V) | Anodic Peak Potential (Oxidation of Reduced Species) | -1.48 V | |

| ΔEp (mV) | Peak-to-Peak Separation (Epc - Epa) | 70 mV |

Emerging Research Frontiers and Future Perspectives for 2,3 Diaminoterephthalonitrile

Integration with Supramolecular Chemistry and Self-Assembly Processes

The strategic placement of amino and cyano groups on the aromatic ring of 2,3-Diaminoterephthalonitrile makes it an excellent candidate for constructing ordered supramolecular assemblies through non-covalent interactions. The amino groups can act as hydrogen bond donors, while the nitrile nitrogen atoms can serve as hydrogen bond acceptors, facilitating the formation of intricate and stable hydrogen-bonding networks.

Recent research has begun to explore the self-assembly properties of derivatives of 2,3-Diaminoterephthalonitrile. For instance, in the development of solution-processable n-type semiconductors, the molecular packing and self-healing properties of thin films are crucial for device performance. sci-hub.se The ability of molecules derived from 2,3-Diaminoterephthalonitrile to form well-ordered structures in the solid state is a key area of investigation. This self-assembly is driven by a combination of hydrogen bonding and π-π stacking interactions, which dictate the electronic properties of the resulting material.

Furthermore, the cyano and imidazole (B134444) groups in luminophores derived from 2,3-diaminoterephthalonitrile enable the formation of multiple intermolecular hydrogen-bonding interactions with polymer matrices like nylon. nih.gov This interaction is critical for achieving a homogeneous distribution of the luminophore within the polymer, which in turn influences the photophysical properties of the final material. The study of these hydrogen bonding patterns is essential for designing materials with enhanced performance.

Exploration in Niche Advanced Functional Materials

The unique electronic and structural characteristics of 2,3-Diaminoterephthalonitrile have led to its exploration in a variety of niche advanced functional materials, particularly in the fields of electronics and photonics.

One notable application is in the creation of n-type organic field-effect transistors (OFETs) . Researchers have synthesized unsymmetrical naphthalene (B1677914) imide derivatives by condensing 2,3-Diaminoterephthalonitrile with other organic molecules. These materials exhibit good solubility and can be processed from solution to form thin films that function as n-type semiconductors. The resulting OFETs have shown promising electron mobility and current on/off ratios, highlighting the potential of 2,3-Diaminoterephthalonitrile-based compounds in organic electronics. sci-hub.se

Another exciting area of application is in the development of materials with ultralong organic room-temperature phosphorescence (RTP) . By using 2,3-Diaminoterephthalonitrile as a precursor, scientists have synthesized novel luminophores. When these luminophores are doped into a nylon matrix, the resulting materials exhibit highly-bright and long-lived phosphorescence. These advanced materials have potential applications in areas such as dual information encryption and rewritable recording. The synergistic effect of hydrogen bonding between the luminophore and the nylon matrix, the rigid environment provided by the polymer, and potential energy transfer mechanisms are key to achieving this high-performance RTP. nih.gov

| Application Area | Material Type | Key Findings |

| Organic Electronics | n-Type Semiconductors | Solution-processable thin films with good electron mobility and on/off ratios for OFETs. sci-hub.se |

| Photonics | Room-Temperature Phosphorescent Materials | Doping nylon with luminophores derived from 2,3-Diaminoterephthalonitrile results in bright and ultralong phosphorescence. nih.gov |

Development of Innovative Synthetic Routes and Methodologies

The availability of efficient and scalable synthetic routes is crucial for the widespread application of 2,3-Diaminoterephthalonitrile. Researchers are continuously working on developing innovative methodologies to improve its synthesis.

A common approach to synthesizing 2,3-Diaminoterephthalonitrile involves the reduction of a precursor molecule. One reported method utilizes the reduction of benzo[c] sci-hub.senih.govntu.edu.twthiadiazole-4,7-dicarbonitrile using iron powder in refluxing acetic acid. This method has been shown to produce 2,3-Diaminoterephthalonitrile in a high yield of 85%. sci-hub.se

Another key synthetic application of 2,3-Diaminoterephthalonitrile is its use as a starting material for more complex molecules. For example, it can be condensed with aldehydes, such as benzaldehyde (B42025), to produce luminophores like 2-phenyl-1H-4,7-dicyanobenzo[d]imidazole. This condensation reaction has been reported with a yield of 88%. nih.gov Furthermore, a patent describes the preparation of a cyano quinoxaline (B1680401) derivative by reacting 2,3-Diaminoterephthalonitrile with other reagents.

| Synthetic Method | Precursor | Reagents | Yield |

| Reduction | Benzo[c] sci-hub.senih.govntu.edu.twthiadiazole-4,7-dicarbonitrile | Iron powder, glacial acetic acid | 85% sci-hub.se |

| Condensation | 2,3-Diaminoterephthalonitrile, Benzaldehyde | - | 88% nih.gov |

Theoretical Advancements in Predicting Novel Chemical Transformations and Applications

Theoretical and computational studies are playing an increasingly important role in understanding the properties of 2,3-Diaminoterephthalonitrile and in predicting its potential for new applications. Quantum chemical calculations, such as Density Functional Theory (DFT), are being employed to investigate the electronic structure and photophysical properties of molecules derived from this compound.

In the study of phosphorescent materials, theoretical calculations have been used to understand the excellent RTP properties of luminophores synthesized from 2,3-Diaminoterephthalonitrile when doped in a nylon matrix. These calculations help in elucidating the nature of the excited states and the intersystem crossing processes that are fundamental to phosphorescence. nih.gov A master's thesis also highlights the use of 2,3-diaminoterephthalonitrile in ring-closing reactions and the application of DFT for theoretical investigations.

These theoretical advancements are crucial for the rational design of new materials. By predicting the properties of yet-to-be-synthesized molecules, computational chemistry can guide experimental efforts towards the most promising candidates for specific applications, accelerating the pace of discovery and innovation in this field.

Q & A

Basic Research Questions

Q. What analytical methods are recommended to confirm the structural integrity and purity of 2,3-Diaminoterephthalonitrile in synthetic workflows?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is critical for assessing purity, particularly to resolve by-products from nitrile or amine functional group reactions. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) should be employed to confirm the aromatic proton environment and amine proton exchange patterns. Mass spectrometry (MS) provides molecular ion verification. Cross-referencing with thermogravimetric analysis (TGA) can detect solvent or moisture residues . For impurities, follow protocols similar to those used for naphthalene derivatives, where thresholds are established via comparative retention times and spiking experiments .

Q. How can researchers optimize solvent systems for recrystallizing 2,3-Diaminoterephthalonitrile to achieve high-purity crystals?

- Methodological Answer : Solvent selection should prioritize polar aprotic solvents (e.g., dimethylformamide, DMF) due to the compound’s aromatic nitrile and amine groups. Gradient recrystallization—starting with a high-boiling-point solvent (e.g., DMF) and diluting with a low-solubility antisolvent (e.g., water)—can enhance crystal yield. Monitor phase transitions via differential scanning calorimetry (DSC) to identify optimal cooling rates. Reference methodologies for nitro-phenylenediamine derivatives suggest iterative solubility testing at varying temperatures to refine solvent ratios .

Advanced Research Questions

Q. What strategies resolve contradictions in reported UV-Vis absorption maxima for 2,3-Diaminoterephthalonitrile across studies?

- Methodological Answer : Discrepancies often arise from solvent polarity effects or aggregation states. Standardize measurements using anhydrous solvents (e.g., acetonitrile) under inert atmospheres to minimize hydrolysis. Compare data with computational predictions (e.g., time-dependent density functional theory, TD-DFT) to validate experimental conditions. For conflicting fluorescence data, employ time-resolved spectroscopy to differentiate intrinsic emission from excimer formation. Adopt systematic documentation of experimental parameters, as emphasized in qualitative research contradiction frameworks .

Q. How can researchers design experiments to probe the reactivity of 2,3-Diaminoterephthalonitrile in cross-coupling reactions for polymer precursors?

- Methodological Answer : Utilize palladium-catalyzed cyano-aryl coupling reactions, optimizing catalyst loading (e.g., Pd(OAc)₂ with Xantphos ligand) and reaction temperature. Monitor reaction progress via in situ Fourier-transform infrared (FTIR) spectroscopy to track nitrile consumption. For mechanistic studies, isotopic labeling (¹⁵N at amine sites) coupled with NMR can elucidate bonding pathways. Reference literature on naphthalene dicarbonitrile reactivity, where steric effects from adjacent substituents dictate regioselectivity .

Q. What computational approaches are most effective for modeling the electronic structure of 2,3-Diaminoterephthalonitrile in conductive material applications?

- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311+G(d,p)) accurately predict HOMO-LUMO gaps and charge distribution. Compare with experimental cyclic voltammetry (CV) data to validate redox potentials. For bulk material properties, molecular dynamics (MD) simulations incorporating periodic boundary conditions model crystal packing and charge transport. Leverage databases like TOXCENTER for analogous compounds to identify parameterization strategies .

Data Analysis and Interpretation

Q. How should researchers address batch-to-batch variability in spectroscopic data for 2,3-Diaminoterephthalonitrile synthesis?

- Methodological Answer : Implement statistical process control (SPC) charts to track NMR chemical shifts or HPLC retention times across batches. Use principal component analysis (PCA) to identify outlier batches linked to impurity profiles. For systematic errors, apply factorial experimental design (e.g., Taguchi methods) to isolate variables like reaction temperature or catalyst aging. Reference toxicological profiling frameworks, where multi-laboratory validation reduces measurement uncertainty .

Q. What methodologies are recommended for detecting trace degradation products of 2,3-Diaminoterephthalonitrile under oxidative conditions?

- Methodological Answer : Accelerated aging studies under controlled oxygen exposure (e.g., 40°C, 75% humidity) paired with high-resolution mass spectrometry (HRMS) can identify degradation pathways (e.g., nitrile hydrolysis to carboxylic acids). Use gas chromatography-mass spectrometry (GC-MS) headspace analysis for volatile by-products. For quantification, calibrate against stable isotope-labeled internal standards, following protocols for halogenated aromatic compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.